Patulin-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Patulin-13C3 is a naturally occurring mycotoxin that is produced by a variety of molds. It is a polyketide compound that is produced by the fungal species Penicillium expansum, and is found in a variety of food sources, including apples, pears, and other fruits. This compound has been linked to a wide range of health effects, including carcinogenicity, neurotoxicity, and immunotoxicity. It has also been linked to a variety of other health issues, such as gastrointestinal disturbances, respiratory problems, and reproductive issues. As a result, this compound is an important subject for scientific research.

Applications De Recherche Scientifique

Internal Standard in Stable Isotope Dilution Assays : Patulin-13C3 is synthesized and used as an internal standard in stable isotope dilution assays. This method enhances the accuracy of quantifying patulin in various samples (Rychlik & Schieberle, 1998).

Analytical Studies Using NMR and Mass Spectrometry : Patulin, including its isotopically labeled forms like this compound, has been studied using NMR and mass spectrometry to understand its structural properties (Chernyshev et al., 1988).

Metabolism Studies in Living Cells : 13C-labeled substrates like this compound have been used to study the metabolism of various compounds in living cells using 13C nuclear magnetic resonance spectroscopy (Burton et al., 1980).

Improving Analytical Methods for Patulin Detection : Research has focused on developing optimized methods for the accurate determination of patulin in food products, using isotopically labeled patulin like 13C7-patulin as an internal standard (Seo et al., 2015).

Understanding Patulin Biosynthesis : Studies have been conducted to understand the biosynthesis of patulin, including the use of isotopic labeling methods to investigate the mechanism of oxidative aromatic ring cleavage and the loss of side chain protons (Iijima et al., 1983).

Exploring the Molecular Genetics of Patulin Biosynthesis : Research has also focused on understanding the molecular genetics of patulin biosynthesis, including the characterization of genes and enzymes involved in the process (Artigot et al., 2009).

Mécanisme D'action

Target of Action

Patulin-13C3, a labeled variant of Patulin (PAT), is a mycotoxin produced by certain species of fungi, including Aspergillus, Penicillium, and Byssochlamys . It primarily targets Photosystem II (PSII), acting as a natural PSII inhibitor . PSII plays a crucial role in the photosynthesis process in plants, where it facilitates the conversion of light energy into chemical energy .

Mode of Action

This compound interacts with its target, PSII, by blocking the electron transport from the primary to secondary plastoquinone acceptors (QA to QB) of PSII . This interaction significantly reduces photosynthetic efficiency, leading to herbicidal activity and causing significant leaf lesions on certain plants .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been found to influence the amino acids and short-chain fatty acid metabolism pathways . Furthermore, it impacts the ERK/MAPK and PI3K/AKT pathways, which are primarily responsible for regulating genes involved in cell proliferation, inflammation, autophagy, and apoptosis .

Pharmacokinetics

It’s known that this compound can be identified and quantified in apple-derived products using liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry (lc-apci-ms/ms) . This suggests that the compound can be absorbed and distributed in these products.

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces genotoxicity and modulates glutathione in Hep G2 cells . The suppression of the α1A-adrenergic receptors and the subsequent impact on ERK and its associated pathways disrupt the overall physiological balance in the kidney .

Action Environment

Environmental factors play a crucial role in influencing the action, efficacy, and stability of this compound. For instance, ambient pH has a significant impact on the expression of genes and growth factors involved in patulin biosynthesis . When the pH is extremely acidic or basic, the growth factors of the producing fungi are inhibited, and patulin production is reduced . Furthermore, this compound is primarily found in ripe apples and apple products, indicating that the compound’s action can be influenced by the specific environmental conditions of these products .

Safety and Hazards

Orientations Futures

Biotechnology advances offer novel, more effective, and environmentally friendly approaches for the control and elimination of Patulin in food compared to traditional methods . Biosensors represent the future of Patulin detection and use biological tools such as aptamer, enzyme, and antibody . Future research will continue to explore new methods for detecting and managing these mycotoxins, with the ultimate goal of ensuring the safety and quality of fruits and derived product supply .

Propriétés

IUPAC Name |

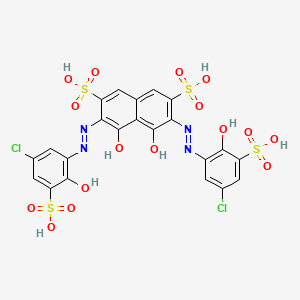

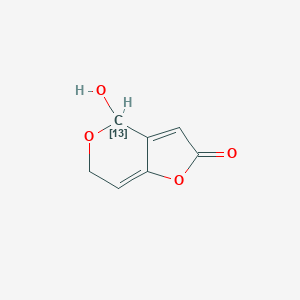

4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUFFVAOMMNM-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=CC(=O)O2)C(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C2C(=CC(=O)O2)[13CH](O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676098 |

Source

|

| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

748133-69-9 |

Source

|

| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)